molecular formula C7H7BN2O2 B7418413 Pyrazolo[1,5-A]pyridin-4-ylboronic acid

Pyrazolo[1,5-A]pyridin-4-ylboronic acid

Cat. No.: B7418413
M. Wt: 161.96 g/mol
InChI Key: NKHNOUDDYAQYDP-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-4-ylboronic acid (CAS 3033395-16-0) is a boronic acid-functionalized heterocyclic compound with the molecular formula C 7 H 7 BN 2 O 2 and a molecular weight of 161.96 g/mol . It serves as a versatile building block in organic synthesis and medicinal chemistry research, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds . This allows researchers to synthesize more complex molecules by attaching various aromatic and heteroaromatic systems to the pyrazolo[1,5-a]pyridine scaffold. The pyrazolo[1,5-a]pyridine core is a privileged structure in drug discovery, and its derivatives are investigated for their potential as potent protein kinase inhibitors (PKIs) for targeted cancer therapy . Researchers utilize this boronic acid to create novel compounds that can inhibit key kinases involved in oncogenic signaling pathways, such as EGFR, B-Raf, and MEK . The compound should be stored sealed in a dry environment at 2-8°C. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-4-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-5-10-7(6)3-4-9-10/h1-5,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHNOUDDYAQYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CN2C1=CC=N2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of Pyrazolo 1,5 a Pyridin 4 Ylboronic Acid Systems

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Pyrazolo[1,5-A]pyridin-4-ylboronic Acid

Transition metal-catalyzed reactions, particularly those employing palladium, are powerful tools for forming carbon-carbon bonds. nih.gov For this compound, the Suzuki-Miyaura coupling is the most prominent and widely studied of these transformations. This reaction facilitates the coupling of the pyrazolopyridine moiety with a variety of aryl, heteroaryl, or vinyl halides and triflates, providing a versatile route to complex substituted pyrazolo[1,5-a]pyridines. mdpi.com The efficiency of these reactions is highly dependent on the choice of catalyst, ligands, base, and solvent system. nih.govnih.gov Modern catalysts, often featuring bulky and electron-rich phosphine (B1218219) ligands like XPhos and SPhos, have proven effective for coupling nitrogen-containing heterocycles, which can be challenging substrates. nih.govrsc.org

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. libretexts.org The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The active catalyst is a Pd(0) species, which can be introduced directly, such as Pd(PPh₃)₄, or generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ through reduction. rsc.org

The catalytic cycle commences with the oxidative addition of an organic halide (Ar-X) to the coordinatively unsaturated 14-electron Pd(0) complex. rsc.orgyoutube.com This step involves the insertion of the palladium atom into the carbon-halide bond, forming a 16-electron square planar Pd(II) intermediate (Ar-Pd-X). youtube.com This is often the rate-determining step of the entire cycle. libretexts.org The reactivity of the organic halide is dependent on the C-X bond strength, following the general trend: I > OTf > Br >> Cl. rsc.orglibretexts.org For challenging substrates like aryl chlorides, the use of electron-rich, sterically demanding ligands is often necessary to facilitate the oxidative addition. youtube.com In the context of coupling with this compound, the choice of the halide on the coupling partner will significantly influence the reaction conditions required.

Transmetalation is the crucial step where the organic group from the boron reagent is transferred to the palladium center. rsc.org For this to occur, the boronic acid, in this case, this compound, must be activated by a base. youtube.com The base reacts with the boronic acid to form a more nucleophilic boronate species, [R-B(OH)₃]⁻. researchgate.net This "ate" complex then reacts with the Ar-Pd(II)-X intermediate. The halide or other leaving group on the palladium is typically exchanged for a group from the basic medium (e.g., -OH, -OR), which facilitates the transfer of the pyrazolopyridinyl group from the boronate to the palladium, yielding a diaryl-Pd(II) complex and displacing the leaving group. rsc.org

A significant challenge with nitrogen-rich heterocycles like pyrazolo[1,5-a]pyridine (B1195680) is the potential for the nitrogen atoms to coordinate with the palladium center. nih.gov The acidic N-H proton of the pyrazole (B372694) ring, in particular, can lead to the formation of Pd-azolyl complexes, which may act as catalyst resting states and inhibit the reaction. nih.gov This highlights the critical role of the reaction conditions in modulating catalyst activity during the transmetalation phase.

The final step of the catalytic cycle is reductive elimination. In this process, the two organic moieties on the diaryl-Pd(II) complex couple and are expelled from the palladium coordination sphere, forming the new C-C bond of the final biaryl product. libretexts.org This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle. youtube.com For reductive elimination to occur, the diaryl-Pd(II) complex, which typically exists as a trans-isomer, must first isomerize to the corresponding cis-isomer. youtube.com The C-C bond formation then proceeds, retaining the stereochemistry of the substituents on the palladium complex. libretexts.org Computational studies on related heterocyclic systems have been used to investigate the energy barriers associated with this step. nih.gov

The choice of base is critical for the success of the Suzuki-Miyaura coupling of this compound. The base plays multiple roles: it facilitates the formation of the active boronate species for transmetalation and participates in the generation of active palladium-hydroxo complexes. researchgate.net Common inorganic bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). nih.govyoutube.com The strength and nature of the base can significantly affect reaction yield and rate. In studies on the closely related pyrazolo[1,5-a]pyrimidine (B1248293) systems, a systematic optimization showed that K₂CO₃ provided superior results compared to other bases under specific microwave-assisted conditions. nih.gov

Additives can also exert a strong influence. Water can be a beneficial additive, as it can accelerate the breakdown of boronic acid trimers and facilitate the formation of the necessary trihydroxyboronate anion. researchgate.net However, other additives, particularly other nitrogen-containing heterocycles, can act as inhibitors by competing for coordination sites on the palladium catalyst. nih.gov Research has shown that the addition of heterocycles like indazole or benzimidazole (B57391) can significantly suppress product formation. nih.gov This inhibitory effect can sometimes be overcome by increasing the reaction temperature or using a larger excess of the boronic acid reagent. nih.gov In some cases, specific additives are used to suppress side reactions; for instance, potassium formate (B1220265) has been used to reduce homocoupling of pyrazolylboronic esters. psu.edu

The following table, adapted from research on a related 3-bromo-pyrazolo[1,5-a]pyrimidine system, illustrates the profound effect that catalyst, ligand, and base selection can have on cross-coupling efficiency. nih.gov

This compound is expected to be a versatile coupling partner, compatible with a wide range of organic halides and triflates. The substrate scope for related pyrazolopyrimidine and pyridylboronic acid systems demonstrates successful couplings with various aryl and heteroaryl halides. nih.govresearchgate.net

The reaction tolerates significant electronic variation on the coupling partner. Aryl halides bearing both electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., nitro, cyano) have been coupled successfully with related heterocyclic boronic acids. nih.govmdpi.com Generally, electron-withdrawing groups on the boronic acid can make the reagent unstable towards protodeboronation, a common side reaction. psu.edu Conversely, electron-rich aryl halides can be more challenging to undergo the initial oxidative addition step. rsc.org

The compatibility extends to a variety of heterocyclic halides, including those based on pyridine (B92270), pyrimidine (B1678525), and thiophene, enabling the synthesis of complex heterobiaryl structures. nih.govresearchgate.net However, challenges exist. Unprotected N-H groups, as found in pyrazole and indole (B1671886) derivatives, can complicate the coupling, sometimes necessitating protection or carefully optimized conditions to achieve high yields. nih.gov Furthermore, some heteroarylboronic acids, particularly 2-pyridyl derivatives, are known for their instability, which can limit their utility and require specific protocols, such as the use of their corresponding trifluoroborate or sulfinate salts. tcichemicals.comresearchgate.net

The table below summarizes the scope of coupling partners, based on data from reactions with analogous pyrazolo[1,5-a]pyrimidine and pyridyl systems, demonstrating the expected versatility of this compound. nih.govmdpi.com

Chemoselectivity in Multi-Functionalized Pyrazolo[1,5-A]pyridine Scaffolds

The pyrazolo[1,5-a]pyridine core can be adorned with a variety of functional groups, leading to multi-functionalized scaffolds where the chemoselective reaction of the boronic acid moiety is paramount. The inherent reactivity of the boronic acid allows for its selective coupling in the presence of other potentially reactive sites, a cornerstone of modern organic synthesis.

In a multi-functionalized pyrazolo[1,5-a]pyridine system, the boronic acid at the C4-position is poised for selective Suzuki-Miyaura cross-coupling reactions. This chemoselectivity is largely dictated by the reaction conditions, particularly the choice of catalyst, base, and solvent. For instance, in a molecule bearing both a halogen atom (e.g., bromine or iodine) and a boronic acid, the reaction can be directed to selectively occur at the boronic acid site, leaving the halogen intact for subsequent transformations. This orthogonality is a powerful tool in the construction of complex molecules.

While specific studies focusing exclusively on the chemoselectivity of this compound in the presence of a wide array of functional groups are not extensively detailed in the literature, general principles of boronic acid chemistry can be applied. The reactivity of the boronic acid can be modulated by the electronic nature of other substituents on the heterocyclic core. Electron-withdrawing groups can influence the lability of the boronic acid, while sterically hindering groups in proximity to the C4-position can affect the efficiency of the coupling reaction. The presence of other nitrogen atoms within the pyrazolo[1,5-a]pyridine ring system can also play a role, potentially coordinating with the palladium catalyst and influencing the reaction's outcome. The successful synthesis of various substituted pyrazolo[1,5-a]pyridines through methods like oxidative [3+2] cycloadditions provides a platform for creating diverse, multi-functionalized scaffolds where the chemoselective reactivity of an installed boronic acid can be exploited. organic-chemistry.org

Protodeboronation Pathways of this compound

Protodeboronation, the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant side reaction in processes involving boronic acids, particularly under the aqueous and often basic conditions of Suzuki-Miyaura couplings. The susceptibility of a boronic acid to protodeboronation is highly dependent on its structure and the reaction environment.

The rate of protodeboronation of heteroaromatic boronic acids, including this compound, is profoundly influenced by the pH of the medium. ed.ac.uk A comprehensive mechanistic model for the protodeboronation of a range of heteroaromatic boronic acids has been developed, which can be applied to the pyrazolo[1,5-a]pyridine system. ed.ac.uk This model delineates several competing pathways for the C-B bond cleavage. ed.ac.uk

At low pH, an acid-catalyzed pathway (k1) can occur, involving the electrophilic substitution of the boron group by a proton. ed.ac.uk Conversely, at high pH, a base-catalyzed pathway (k2) proceeding through the hydrolysis of the boronate anion ([ArB(OH)3]−) is often dominant. ed.ac.uk For many heteroaromatic boronic acids, the rate of protodeboronation is minimal at neutral or slightly acidic pH and increases significantly in strongly acidic or basic conditions. ed.ac.uk The pH-rate profile for a given boronic acid provides a quantitative measure of its stability across the pH spectrum. For pyridyl boronic acids, which share structural similarities with the pyrazolo[1,5-a]pyridine system, the position of the nitrogen atom relative to the boronic acid has a dramatic effect on stability. For instance, 3- and 4-pyridyl boronic acids are relatively stable, whereas 2-pyridyl boronic acid undergoes rapid protodeboronation. ed.ac.uk This is attributed to the ability of the nitrogen at the 2-position to form a zwitterionic intermediate that facilitates the fragmentation of the C-B bond. ed.ac.uk Given the structure of this compound, its stability profile is expected to be more akin to that of 4-pyridylboronic acid, suggesting a lower propensity for rapid protodeboronation under neutral conditions compared to 2-heteroaryl boronic acids. ed.ac.uk

Several factors beyond pH influence the stability and reactivity of this compound. The electronic properties of the pyrazolo[1,5-a]pyridine ring system itself play a crucial role. The presence of electron-withdrawing or electron-donating substituents on the heterocyclic core can modulate the electron density at the carbon atom of the C-B bond, thereby affecting its susceptibility to cleavage.

The presence of Lewis acids can also influence the rate of protodeboronation. For some heteroaromatic systems, the addition of salts like Cu(II) or Zn(II) can either accelerate or attenuate the rate of C-B bond cleavage, depending on the specific substrate and the underlying mechanism. ed.ac.uk

Table 1: Factors Influencing the Stability of Heteroaromatic Boronic Acids

Factor Influence on Stability Rationale
pH High or low pH generally decreases stability. Promotes acid- or base-catalyzed protodeboronation pathways. ed.ac.uk
Position of Heteroatom N-atom at the 2-position can decrease stability. Facilitates fragmentation via a zwitterionic intermediate. ed.ac.uk
Esterification Generally increases stability. Steric protection of the boron center, though hydrolysis can occur. researchgate.netnih.govacs.org
Substituents Electron-withdrawing groups can affect stability. Modulates the electronic character of the C-B bond.
Lewis Acids Can either increase or decrease stability. Depends on the specific substrate and mechanism of interaction. ed.ac.uk

Other Reaction Pathways and Transformations of the Pyrazolo[1,5-A]pyridine-4-ylboronic Acid Moiety

Beyond the well-known protodeboronation, the boronic acid moiety on the pyrazolo[1,5-a]pyridine scaffold can participate in a variety of other useful chemical transformations. The most prominent of these is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of a C-C bond between the pyrazolo[1,5-a]pyridine core and a wide range of aryl, heteroaryl, or vinyl partners. This reaction is a cornerstone in the synthesis of complex molecules containing this heterocyclic system.

While Suzuki-Miyaura coupling is the most common application, other palladium-catalyzed cross-coupling reactions are also possible. For instance, Chan-Lam coupling allows for the formation of C-N or C-O bonds, reacting the boronic acid with amines or alcohols, respectively. This provides a route to introduce nitrogen or oxygen-based substituents at the C4-position.

Furthermore, the boronic acid can be converted into other functional groups. For example, oxidation of the boronic acid can lead to the corresponding phenol. This transformation provides a synthetic route to 4-hydroxypyrazolo[1,5-a]pyridine derivatives. Additionally, under specific conditions, the boronic acid can undergo homocoupling to form a symmetrical biaryl compound.

The versatility of the boronic acid group makes this compound a valuable building block in the synthesis of a diverse array of substituted pyrazolo[1,5-a]pyridines with potential applications in various fields of chemistry.

Computational and Theoretical Studies on Pyrazolo 1,5 a Pyridin 4 Ylboronic Acid Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about molecular geometries, electronic properties, and reaction energetics. For the pyrazolo[1,5-a]pyridine (B1195680) system, these methods have been instrumental in elucidating its unique characteristics, which arise from the fusion of a π-excessive pyrazole (B372694) ring with a π-deficient pyridine (B92270) ring. mdpi.com

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost.

DFT calculations are routinely used to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to analyze the distribution of electrons within the molecule (electronic structure).

Studies on various pyrazolo[1,5-a]pyridine derivatives have utilized DFT methods, commonly employing the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311G(d,p), to obtain optimized molecular structures. researchgate.netresearchgate.net These optimized geometries are the foundation for calculating key electronic properties. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net

The dipolar nature of the pyrazolo[1,5-a]pyridine scaffold, with its pyrrole-like nitrogen bridge, confers distinct electronic characteristics that are well-described by DFT. mdpi.com Electrostatic potential maps (EPMs) generated from DFT calculations can visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of chemical reactions. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of Pyrazolo[1,5-a]pyridine Derivatives

Compound/SystemDFT Method/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Investigated Pyrazolo[1,5-a]pyridine derivativesDFT/B3LYP/6-311G(d,p)(Values not specified)(Values not specified)(Values not specified)
Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acidB3LYP/6-31G(d,p)(Values not specified)(Values not specified)(Values not specified)

Note: Specific energy values from the cited literature are often presented in figures or relative terms and are not always tabulated directly. The table illustrates the type of data generated.

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing researchers to understand complex reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathway can be identified.

This approach has been successfully applied to the pyrazolo[1,5-a]pyridine system. For instance, a theoretical study on the reaction of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid with thionyl chloride (SOCl₂) used DFT calculations at the B3LYP/6-31G(d,p) level. researchgate.net The analysis of the energies associated with different reaction pathways demonstrated that the reaction is completely chemoselective and regioselective, which was in excellent agreement with experimental observations. researchgate.net The calculations showed that the chlorination reaction proceeds through a two-step mechanism. researchgate.net

In another example, DFT calculations were used to investigate the synthesis of deuterated pyrazolo[1,5-a]pyridines. The calculations helped to explain the H/D exchange mechanism of N-aminopyridinium salts in a basic D₂O solution and to assess the relative stability of various dihydropyrazolo[1,5-a]pyridine intermediates, providing insight into the reaction's progression. beilstein-journals.org DFT has also been used to support the proposed mechanisms for cycloaddition reactions that form the pyrazolo[1,5-a]pyridine core. researchgate.net

To understand the behavior of molecules upon absorption of light, such as fluorescence, it is necessary to study their electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for this purpose. researchgate.netresearchgate.net

TD-DFT calculations have been instrumental in explaining the photophysical properties of fluorescent dyes based on the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine (B1248293) scaffolds. mdpi.comresearchgate.net These studies show that the fluorescence often arises from an intramolecular charge transfer (ICT) process, where an electron is promoted from a donor part of the molecule to an acceptor part. researchgate.net TD-DFT can confirm the nature of this ICT and explain how it limits non-radiative decay processes, leading to higher fluorescence quantum yields. researchgate.net

Furthermore, TD-DFT has been used to design and evaluate novel molecular systems. A theoretical study used TD-DFT to investigate the potential of 8-(pyrazolo[1,5-a]pyridin-2-yl)quinolin-7-ol to act as a "proton crane" via an excited-state intramolecular proton transfer (ESIPT) process. researchgate.net Such calculations are vital for the rational design of new functional molecules with specific optical properties.

Density Functional Theory (DFT) Applications in Pyrazolo[1,5-A]pyridine Research

Molecular Modeling and Simulation Approaches

Beyond quantum mechanics, various molecular modeling techniques are used to simulate and predict the behavior of chemical systems.

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness using reactivity descriptors. These indices can be calculated from the outputs of a standard DFT calculation and used to predict the most reactive sites in a molecule without the need to model a full reaction.

For the pyrazolo[1,5-a]pyridine system, these descriptors have been used to elucidate and predict chemical selectivity. In the study of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, an analysis of the nucleophilic Parr functions indicated that the carbons of one carboxylic acid group were more nucleophilically activated than those of the other, successfully explaining the observed regioselectivity in esterification reactions. researchgate.net

This approach is particularly powerful for predicting the outcomes of reactions like C-H functionalization. The regioselectivity of such reactions on N-heteroarenes like pyrazolo[1,5-a]pyridine depends on properties such as C-H acidity and C-H nucleophilicity. bris.ac.uk These metrics can be calculated using DFT and used to build predictive models or decision trees that guide synthetic efforts, as demonstrated for palladium-catalyzed C-H arylation. bris.ac.uk

Table 2: Key Computational Concepts and Their Applications to Pyrazolo[1,5-a]pyridine Systems

Computational Method/ConceptApplication in Pyrazolo[1,5-a]pyridine ResearchKey FindingsReferences
DFT Geometry Optimization Determination of stable 3D structures.Provides foundational geometries for all other calculations. researchgate.netresearchgate.net
HOMO/LUMO Analysis Characterization of electronic structure and reactivity.Explains the electron-donating/accepting abilities of the scaffold. mdpi.comresearchgate.net
DFT Reaction Modeling Elucidation of reaction mechanisms and selectivity.Confirmed chemoselectivity and regioselectivity in reactions. researchgate.netbeilstein-journals.orgresearchgate.net
TD-DFT Calculation of excited-state properties.Explains fluorescence via Intramolecular Charge Transfer (ICT). researchgate.netresearchgate.net
Conceptual DFT Descriptors Prediction of reactive sites and regioselectivity.Successfully predicted regioselectivity in functionalization reactions. researchgate.netbris.ac.uk

Prediction of Regioselectivity and Reaction Outcomes

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the regioselectivity and outcomes of reactions involving pyrazolo[1,5-a]pyridine scaffolds. The traditional synthesis of pyrazolo[1,5-a]pyridines often involves the 1,3-dipolar cycloaddition of an N-aminopyridinium salt with an alkyne. sci-hub.se A significant challenge in this synthesis, especially with asymmetric pyridinium (B92312) salts, is the potential for the formation of multiple regioisomers. sci-hub.se

Theoretical studies on related heterocyclic systems, such as the formation of pyrazolo[1,5-a]- sci-hub.sersc.orguni.lu-triazine, have successfully employed DFT calculations to predict experimental trends in reactivity and regioselectivity. sci-hub.se These studies often analyze global reactivity indices like chemical potential (μ) and hardness (η) to describe the stability and reactivity of the system. sci-hub.se The analysis of Fukui functions, which indicate the most electrophilic and nucleophilic sites in a molecule, is another critical computational approach to rationalize and predict the regiochemical outcomes of cycloaddition reactions. sci-hub.se

A study on the synthesis of pyrazolo[1,5-a]pyrimidines demonstrated a method to control regioselectivity by adjusting reaction conditions, such as the stoichiometry of reactants. nih.gov Computational modeling could further illuminate the underlying thermodynamic and kinetic factors governing this control.

In the context of functionalizing the pyrazolo[1,5-a]pyridine core, computational methods can predict the most likely sites for electrophilic or nucleophilic attack. For instance, the electronic structure analysis of pyrazolo[1,5-a]pyrimidines using DFT and Time-Dependent DFT (TD-DFT) has shown how electron-donating or electron-withdrawing groups influence the electronic distribution within the fused ring system. rsc.org Such analyses would be invaluable in predicting the outcome of further chemical modifications to Pyrazolo[1,5-a]pyridin-4-ylboronic acid.

A summary of computational approaches for predicting regioselectivity is presented in Table 1.

Table 1: Computational Methods for Predicting Regioselectivity and Reaction Outcomes

Computational Method Application Predicted Parameters
Density Functional Theory (DFT) Modeling reaction mechanisms Transition state energies, reaction barriers
Global Reactivity Indices Assessing overall reactivity Chemical potential (μ), Hardness (η)
Fukui Functions Identifying reactive sites Electrophilic and nucleophilic centers
Time-Dependent DFT (TD-DFT) Analyzing electronic transitions Excitation energies, oscillator strengths

Cheminformatics and Data-Driven Approaches in Pyrazolo[1,5-A]pyridine Research

Cheminformatics and data-driven methodologies are increasingly being applied to the study of pyrazolo[1,5-a]pyridine derivatives to accelerate drug discovery and materials science research. uni.lu These approaches leverage large datasets of chemical information to build predictive models for various properties, including biological activity and physicochemical characteristics.

High-throughput virtual screening (HTVS) is a prominent cheminformatics technique used to identify potential drug candidates from large compound libraries. For example, HTVS based on homology models has been successfully used to identify novel pyrazolo[1,5-a]pyrimidine-based antagonists of the aryl hydrocarbon receptor (AHR). rsc.org This process involves computationally docking thousands of molecules into the receptor's binding site to predict their binding affinity and mode.

In a similar vein, quantitative structure-activity relationship (QSAR) studies are employed to correlate the structural features of pyrazolo[1,5-a]pyridine derivatives with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts towards more potent and selective molecules. rsc.org

Data-driven approaches also extend to the prediction of absorption, distribution, metabolism, and excretion (ADME) properties, as well as toxicity. In silico ADME and toxicity predictions for a series of pyrazolo[1,5-a]pyrimidines were performed using web-based platforms, which calculate properties like drug-likeness and potential toxicity risks. mdpi.com For this compound, such predictive models could estimate its pharmacokinetic profile and potential liabilities early in the development process.

The PubChem database provides predicted data for this compound, including its predicted collision cross section (CCS) values for different adducts, which is a parameter relevant to its analysis by ion mobility-mass spectrometry. uni.lu

A summary of the predicted data for this compound from PubChem is provided in Table 2.

Table 2: Predicted Data for this compound

Identifier Value
Molecular Formula C₇H₇BN₂O₂
InChIKey NKHNOUDDYAQYDP-UHFFFAOYSA-N
Monoisotopic Mass 162.06006 Da
Predicted XlogP Not available
Predicted CCS ([M+H]⁺) 128.7 Ų
Predicted CCS ([M+Na]⁺) 138.8 Ų
Predicted CCS ([M-H]⁻) 128.8 Ų

Data sourced from PubChem CID 139022579. uni.lu

The development of machine learning models for activity ranking and chemical landscape analysis represents another frontier in data-driven research for this class of compounds. Such models can help in prioritizing compounds for synthesis and testing, and in understanding the complex relationships between chemical structure and biological function.

Applications of Pyrazolo 1,5 a Pyridin 4 Ylboronic Acid in Advanced Research Fields

Utility in Complex Molecule Synthesis and Organic Transformations

Pyrazolo[1,5-a]pyridin-4-ylboronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. Its boronic acid functionality allows for the strategic formation of carbon-carbon bonds, enabling the synthesis of diverse and intricate compounds.

This compound as a Building Block for Diverse Heterocyclic Frameworks

The primary application of this compound in this context is through the Suzuki-Miyaura cross-coupling reaction. researchgate.net This reaction is a powerful method for forming C-C bonds by coupling an organoboron compound (like this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netnih.gov This methodology allows for the direct attachment of the pyrazolo[1,5-a]pyridine (B1195680) core to other aromatic or heteroaromatic systems, leading to the creation of larger, more complex heterocyclic frameworks. researchgate.netnih.gov For instance, the coupling of brominated pyrazolo[1,5-a]pyrazines with various arylboronic acids demonstrates the effectiveness of this strategy in generating novel heteroaryl compounds. researchgate.net The synthesis of functionalized pyrazolo[1,5-a]pyridines can also be achieved through oxidative [3+2] cycloaddition reactions, showcasing alternative routes to these valuable scaffolds. organic-chemistry.org The versatility of these synthetic routes makes the pyrazolo[1,5-a]pyridine scaffold highly accessible for further functionalization and incorporation into a wide array of molecular designs. organic-chemistry.orgnih.gov

Synthetic Routes to Polyolefins and Substituted Biphenyls

The Suzuki-Miyaura reaction, for which this compound is a key reagent, is a cornerstone for the synthesis of substituted biphenyls. By coupling the boronic acid with various aryl halides, chemists can efficiently generate a wide library of biphenyl (B1667301) derivatives. While direct synthesis of polyolefins using this specific boronic acid is not prominently documented, the fundamental Suzuki-Miyaura coupling it facilitates is a critical tool in modern organic synthesis for creating biaryl structures found in many biologically active compounds and materials. dergipark.org.tr The reaction is noted for its broad substrate scope and high yields, even with challenging heterocyclic substrates. nih.gov

Exploration in Chemical Biology and Medicinal Chemistry Research (Scaffold and Mechanistic Focus)

The pyrazolo[1,5-a]pyridine nucleus, the core of the title compound, is of significant interest in medicinal chemistry due to its favorable properties and its presence in numerous biologically active molecules.

Pyrazolo[1,5-a]pyridine as a Privileged Scaffold in Contemporary Drug Design Research

The pyrazolo[1,5-a]pyridine ring system is considered a "privileged scaffold" in drug discovery. nih.govnih.govacs.org This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The rigid, fused bicyclic structure of pyrazolo[1,5-a]pyridine provides a stable and versatile platform for chemical modification, allowing medicinal chemists to fine-tune the pharmacological properties of derivative compounds. nih.gov Its structural features enable it to mimic ATP and interact with the ATP-binding pocket of kinases, making it a prime candidate for developing enzyme inhibitors. nih.gov The related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is also noted for its therapeutic potential and has been incorporated into numerous compounds targeting protein kinases. nih.govnih.gov The development of inhibitors based on the tetrahydropyrazolo[3,4-c]pyridine moiety further highlights the value of this general structural class in creating potent and selective modulators of biological function. acs.org

Mechanism-Based Enzyme Inhibition Studies (In Vitro)

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been extensively studied as inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.

Kinase Inhibition (e.g., CDK2, EGFR, PI3Kδ, B-Raf, MEK, RET, Trk) and Binding Mechanisms

The pyrazolo[1,5-a]pyridine core serves as a key hinge-binding motif in a multitude of kinase inhibitors, demonstrating broad applicability across the kinome. nih.govnih.gov Hinge-binding interactions, typically hydrogen bonds formed between the inhibitor and the backbone of the kinase hinge region, are crucial for potent and selective inhibition. nih.gov

RET (Rearranged during Transfection): The FDA-approved drug Selpercatinib, which contains a pyrazolo[1,5-a]pyridine core, is a selective RET kinase inhibitor. nih.gov It is used to treat cancers with RET gene alterations. nih.govgoogle.comgoogle.com The pyrazolo[1,5-a]pyridine scaffold acts as the hinge-binder, forming a critical hydrogen bond with Ala807 in the RET binding pocket. nih.gov

Trk (Tropomyosin receptor kinase): This family of kinases (TrkA, TrkB, TrkC) is a target in various cancers. mdpi.comnih.gov Marketed Trk inhibitors like Larotrectinib and Entrectinib feature the related pyrazolo[1,5-a]pyrimidine scaffold. mdpi.comnih.govresearchgate.net Structure-activity relationship (SAR) studies reveal that the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a hinge interaction with the Met592 residue, which is critical for binding affinity. mdpi.comnih.gov

B-Raf and MEK: The Ras/Raf/MEK/ERK pathway is a key signaling cascade in cancer. nih.gov Pyrazolopyridine-based compounds have been developed as potent and selective inhibitors of B-Raf, particularly the V600E mutant common in melanoma. nih.govacs.org Similarly, derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold show inhibitory effects on both B-Raf and MEK kinases. nih.govnih.govresearchgate.net

PI3Kδ (Phosphoinositide 3-kinase δ): As a key regulator of immune cells, PI3Kδ is a target for B-cell malignancies and inflammatory diseases. mdpi.com A series of pyrazolo[1,5-a]pyridine derivatives were identified as potent and selective dual inhibitors of PI3Kγ and PI3Kδ, with one compound showing an IC₅₀ of 9.1 nM against PI3Kδ. bohrium.comnih.govacs.org

CDK2 (Cyclin-dependent kinase 2): CDK2 is a crucial regulator of the cell cycle, and its inhibition is a strategy for cancer therapy. nih.gov Pyrazolo[1,5-a]pyrimidine derivatives have shown potent CDK2 inhibitory activity, with some analogs exhibiting IC₅₀ values as low as 22 nM, comparable to the reference inhibitor dinaciclib. researchgate.netnih.gov Molecular docking studies suggest these compounds fit well within the ATP binding cleft of CDK2. researchgate.net

EGFR (Epidermal Growth Factor Receptor): While many EGFR inhibitors are based on other scaffolds, pyrazolo[3,4-d]pyrimidine derivatives, which are bioisosteres of the pyrazolo[1,5-a]pyridine core, have been developed as potent EGFR inhibitors with IC₅₀ values in the low nanomolar range (e.g., 0.034 µM). rsc.org The related imidazole[1,5-a]pyridine scaffold has also been investigated for EGFR inhibition. nih.gov

The table below summarizes the in vitro inhibitory activities of various pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives against several protein kinases.

Target KinaseScaffold TypeCompound ExampleIC₅₀ (nM)Source(s)
PI3KδPyrazolo[1,5-a]pyridineCompound 20e9.1 bohrium.comnih.gov
PI3KγPyrazolo[1,5-a]pyridineCompound 20e4.0 bohrium.comnih.gov
PI3KδPyrazolo[1,5-a]pyrimidineCPL302253 (Compound 54)2.8 mdpi.com
CDK2Pyrazolo[1,5-a]pyrimidineCompound 5h22 researchgate.net
CDK2Pyrazolo[1,5-a]pyrimidineCompound 5i24 researchgate.net
CDK2Pyrazolo[1,5-a]pyrimidineCompound 6t90 nih.gov
TrkAPyrazolo[1,5-a]pyrimidineCompound 6t450 nih.gov
TrkAPyrazolo[1,5-a]pyrimidineCompound 6s450 nih.gov
NTRK1/2/3Pyrazolo[1,5-a]pyrimidineCompounds 20 & 21<0.02 mdpi.com
EGFRPyrazolo[3,4-d]pyrimidineCompound 1634 rsc.org
Inhibition of Other Enzymatic Targets (e.g., HCV Protease, ATP Synthase)

The pyrazolo[1,5-a]pyrimidine core, a close structural relative of the pyrazolo[1,5-a]pyridine scaffold, has been investigated for its potential to inhibit a variety of enzymatic targets beyond kinases.

A notable example is the development of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives as inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). nih.govnih.gov A series of these compounds, bearing hydrophobic groups and an acidic functional group, were synthesized and demonstrated potent inhibitory activity in enzymatic assays, with some derivatives achieving low nanomolar potencies. nih.gov Structure-activity relationship (SAR) studies revealed a strong preference for a cyclohexyl group as one of the hydrophobic substituents and noted that the introduction of a carboxylic acid derivative improved activity. nih.gov

While direct inhibition of ATP synthase by this compound is not extensively documented in the reviewed literature, the broader class of pyrazolo[1,5-a]pyrimidines has been shown to interact with a wide array of proteins. For instance, derivatives have been identified as inhibitors of FUSE binding protein 1 (FUBP1), a transcriptional regulator implicated in cancer. nih.gov One such inhibitor demonstrated the ability to interfere with the binding of FUBP1 to its target DNA sequence with an IC₅₀ value of 11.0 μM. nih.gov This capacity to disrupt protein-DNA interactions highlights the scaffold's versatility and potential for targeting diverse enzymatic and regulatory proteins.

Molecular Interactions with Biological Targets (e.g., Sialic Acid Binding)

The boronic acid functional group is well-known for its ability to form reversible covalent bonds with diols, a feature prominently exploited in the recognition of sugars. Research has revealed that certain heterocyclic boronic acids exhibit remarkable affinity and selectivity for sialic acid (SA), a sugar residue often overexpressed on the surface of tumor cells. nih.gov

A study on heterocyclic boronic acids, including structures related to the pyrazolo[1,5-a]pyridine core, found that these compounds can bind to sialic acid with high specificity, particularly under the weakly acidic conditions characteristic of a hypoxic tumor microenvironment. nih.gov This pH-dependent interaction is a significant finding, as it suggests a potential for targeted applications where the binding is stronger at pathological sites (like tumors) while remaining weaker at healthy sites with normal physiological pH. nih.gov

The interaction mechanism involves the formation of a boronate ester. nih.gov It has been proposed that hydrogen bonding between the nitrogen atom within the heterocyclic ring and the carboxyl group of sialic acid may play an assistive role in the binding, although the complete mechanism is still under investigation. nih.gov The ability to conjugate these boronic acid derivatives, for example to polymers, while preserving their high sialic acid binding affinity, opens avenues for their use in targeted drug delivery and diagnostics. nih.gov Molecular dynamics simulations have also been employed to understand the conformational preferences and structural stability of sialic acid analogues in their interactions with natural receptors, which can further guide the design of inhibitors. researchgate.net

Structure-Activity Relationship (SAR) Studies in Pyrazolo[1,5-A]pyridine Scaffold Optimization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have been the subject of extensive SAR exploration to enhance their therapeutic potential against various diseases. nih.govnih.gov

Key strategies in the optimization of this scaffold include:

Cyclization and Condensation Reactions: The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds. This method allows for the introduction of diverse substituents onto the core structure. nih.gov

Peripheral Modifications: The pyrazolo[1,5-a]pyrimidine core can be readily functionalized at multiple positions (C2, C3, C5, C6, and C7), allowing for fine-tuning of its physicochemical and pharmacological properties. nih.govmdpi.comrsc.org

SAR studies have yielded crucial insights for various therapeutic targets:

Kinase Inhibition: For inhibitors of Tropomyosin receptor kinases (Trks), SAR studies revealed that the pyrazolo[1,5-a]pyrimidine moiety is essential for hinge-binding interactions with the kinase domain. mdpi.com Modifications at other positions, such as the addition of a carboxamide group or specific substituted rings, significantly enhanced inhibitory potency and selectivity. mdpi.com Similarly, in the development of PI3Kδ inhibitors, introducing an indole (B1671886) group at the 5-position of a pyrazolo[1,5-a]pyrimidine core proved to be a promising strategy for improving potency and selectivity. mdpi.com For IRAK4 inhibitors, SAR was explored by making sequential modifications to the 5-position of the pyrazolopyrimidine ring and the 3-position of an attached pyrazole (B372694) ring, leading to highly potent and selective compounds. nih.gov

Antiviral Activity: In the development of enterovirus inhibitors based on the pyrazolopyridine scaffold, SAR analysis of four positions (N1, C4, C6, and the linker unit) provided a comprehensive understanding of the structural requirements for antiviral activity. nih.govacs.orgacs.org For instance, an isopropyl group at the N1 position and a 2-pyridyl group at the C4 position were found to be beneficial for potent activity against non-polio enteroviruses. nih.govacs.org

Other Targets: Optimization of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor (AHR) antagonists led to a significant increase in potency, with the optimized compound showing an IC₅₀ of 31 nM compared to the initial hit's 650 nM. rsc.org

These examples underscore the power of SAR studies in transforming a basic heterocyclic scaffold into highly optimized molecular agents for specific biological targets. mdpi.commdpi.com

TargetScaffold PositionFavorable Substituent/ModificationOutcomeReference
TrkA C3Carboxamide groupEnhanced Trk inhibition mdpi.com
TrkA C52,5-difluorophenyl-substituted pyrrolidineIncreased Trk inhibition activity mdpi.com
PI3Kδ C5Indole groupImproved potency and selectivity mdpi.com
Enterovirus N1Isopropyl groupHigh selectivity index nih.govacs.org
Enterovirus C42-pyridyl groupPotent activity against non-polio enteroviruses nih.govacs.org
IRAK4 C5DiaminesMarkedly improved intrinsic potency nih.gov

Optical and Photophysical Applications

Beyond their therapeutic applications, pyrazolo[1,5-a]pyridine and its related pyrimidine (B1678525) derivatives have garnered significant interest in materials science due to their exceptional photophysical properties. nih.govresearchgate.net

Development of Pyrazolo[1,5-A]pyridine-Based Fluorophores

Pyrazolo[1,5-a]pyridine derivatives have emerged as a novel class of fluorophores with highly desirable characteristics. nih.govrsc.org Researchers have synthesized and characterized a variety of these compounds, demonstrating their potential in various optical applications. rsc.orgunito.itrsc.orgbohrium.comnih.govbohrium.com

Key features of pyrazolo[1,5-a]pyridine-based fluorophores include:

High Fluorescence Quantum Yields: Certain derivatives exhibit high quantum yields, a measure of their fluorescence efficiency. For example, a pyrazolo[1,5-a]pyridine carboxylic acid developed as a pH probe showed a quantum yield of 0.64 in acidic conditions. nih.govrsc.org

Tunable Photophysical Properties: The absorption and emission properties of these fluorophores can be systematically tuned by introducing different electron-donating or electron-withdrawing groups onto the heterocyclic core. rsc.orgrsc.org This tunability allows for the rational design of probes for specific applications.

Intramolecular Charge Transfer (ICT): The fluorescence mechanism in many of these probes is based on an intramolecular charge transfer process, which can be sensitive to the local environment, making them excellent candidates for sensing applications. researchgate.netnih.govrsc.org

High Photostability: Studies have shown that these fluorophores possess good photostability, which is crucial for applications requiring prolonged light exposure, such as fluorescence microscopy. rsc.org

A notable application is the development of a pH-sensitive fluorescent probe based on a pyrazolo[1,5-a]pyridine derivative. This probe exhibited a rapid response to changes in acidity, high selectivity, and was successfully used to monitor intracellular pH in living cells. nih.govrsc.orgbohrium.com

Fluorophore BaseApplicationKey PropertyQuantum Yield (Φ)Reference
Pyrazolo[1,5-a]pyridine carboxylic acidpH sensorFast response to acidic pH0.64 nih.govrsc.org
7-aryl-3-methylpyrazolo[1,5-a]pyrimidinesSolid-state emittersTunable solid-state emission0.18 - 0.63 rsc.orgrsc.org
7,7'-diaryl-3,3'-bipyrazolo[1,5-a]pyridinesLuminescent materialsIntramolecular charge transferNot specified researchgate.net

Integration into Advanced Materials Science Research

The unique optical and electronic properties of the pyrazolo[1,5-a]pyridine scaffold make it a valuable component in the design of advanced materials. nih.gov Their rigid, planar structure and tendency to form organized crystalline structures contribute to their utility in solid-state applications. nih.gov

Research in this area has highlighted the potential for these compounds to be used as:

Organic Light-Emitting Diodes (OLEDs): The tunable emission colors and high fluorescence efficiency of pyrazolo[1,5-a]pyrimidine derivatives make them promising candidates for use as emitters in OLEDs.

Organic Semiconductors: The π-conjugated system of the pyrazolo[1,5-a]pyridine core suggests potential applications in organic electronics, such as in the development of organic semiconductors. researchgate.net

Solid-State Emitters: By carefully selecting substituents, researchers have been able to design pyrazolo[1,5-a]pyrimidine derivatives with strong fluorescence in the solid state. rsc.orgrsc.org This is a significant advantage, as many fluorescent molecules suffer from aggregation-caused quenching, which reduces their emission in the solid form.

The synthetic versatility of the pyrazolo[1,5-a]pyridine scaffold allows for the incorporation of various functional groups, enabling the fine-tuning of their properties for specific material science applications, from chemosensors to optoelectronic devices. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for Pyrazolo 1,5 a Pyridin 4 Ylboronic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazolo[1,5-a]pyridines and their derivatives is evolving towards more efficient, sustainable, and versatile methods. Future research will likely focus on refining existing protocols and discovering new reaction pathways that offer improved yields, regioselectivity, and environmental compatibility.

Key areas of development include:

Metal-Free Cycloadditions: Recent studies have demonstrated the synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition of N-aminopyridines with various olefins under metal-free conditions. organic-chemistry.orgnih.gov This approach avoids residual metal contamination in the final products, which is crucial for pharmaceutical applications.

Advanced Catalysis: The use of PIDA (phenyliodine diacetate) has been shown to mediate regioselective cycloadditions, providing access to a variety of multifunctionalized pyrazolo[1,5-a]pyridine (B1195680) architectures under mild conditions. organic-chemistry.orgnih.gov

One-Pot and Microwave-Assisted Syntheses: One-pot cyclization methodologies are being developed to streamline the synthesis of complex derivatives. nih.gov Concurrently, microwave-assisted synthesis is gaining traction as a green chemistry tool that accelerates reaction times and often improves yields, as demonstrated in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) fluorophores and dyes. nih.govrsc.org

Sustainable Solvents: A shift towards using greener solvents, such as deep eutectic solvents, or performing reactions under solvent-free conditions is a growing trend. rsc.orgresearchgate.net

Table 1: Emerging Synthetic Methodologies for the Pyrazolo[1,5-a]pyridine Scaffold

Methodology Key Features Advantages Recent Application
Oxidative [3+2] Cycloaddition Metal-free reaction of N-aminopyridines with α,β-unsaturated compounds. organic-chemistry.orgnih.gov Avoids metal contamination, mild conditions. organic-chemistry.org Synthesis of functionalized pyrazolo[1,5-a]pyridines. organic-chemistry.orgnih.gov
PIDA-Mediated Cycloaddition Uses phenyliodine diacetate to facilitate cycloaddition with electron-deficient alkenes. organic-chemistry.orgnih.gov High regioselectivity, facile conditions. organic-chemistry.org Creation of multifunctionalized pyrazolo[1,5-a]pyridine cores. organic-chemistry.org
Microwave-Assisted Synthesis Employs microwave irradiation to accelerate reactions. nih.govrsc.org Rapid, solvent-free potential, improved yields. rsc.org Preparation of disperse dyes and fluorophores. nih.govrsc.org
One-Pot Cyclization Combines multiple reaction steps into a single procedure without isolating intermediates. nih.gov Increased efficiency, reduced waste. nih.gov Synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov

Exploration of New Reactivity Modes and Catalytic Systems

The boronic acid group in Pyrazolo[1,5-a]pyridin-4-ylboronic acid is a powerful synthetic handle, primarily for Suzuki-Miyaura cross-coupling reactions. Future work will expand its utility and explore the catalytic potential of the entire heterocyclic system.

Expanding Cross-Coupling Reactions: While Suzuki coupling is well-established, the application of the boronic acid moiety in other modern cross-coupling reactions, such as Chan-Lam or Petasis reactions, remains a promising area for creating novel C-N, C-O, and C-C bonds.

Cooperative Catalysis: The pyrazole (B372694) portion of the scaffold contains an N-H group that can be deprotonated, allowing it to act as a proton-responsive ligand. researchgate.net This opens avenues for designing bifunctional catalysts where the pyrazolo[1,5-a]pyridine core cooperates with a metal center to facilitate complex transformations like transfer hydrogenation or formic acid dehydrogenation. researchgate.net

Novel Catalytic Systems: Researchers are developing novel nano-magnetic metal-organic frameworks (MOFs) for the synthesis of related pyrazolo[3,4-b]pyridines. researchgate.net This points towards the potential use of the pyrazolo[1,5-a]pyridine scaffold itself as a ligand in heterogeneous catalysis, offering benefits like easy catalyst separation and recyclability. researchgate.net An unusual transformation has been noted where 1-(2-pyridinyl)-5-pyrazolone derivatives react with arylboronic acids to form four-coordinate boron(III) complexes, suggesting that the pyrazole core can directly participate in base-promoted disproportionation of boronic acids. scite.ai

Advanced Computational Predictions and AI-Driven Design in Pyrazolo[1,5-a]pyridine Chemistry

The integration of artificial intelligence (AI) and advanced computational methods is set to revolutionize the discovery and optimization of pyrazolo[1,5-a]pyridine-based compounds. These tools can dramatically accelerate the design-make-test-analyze cycle.

AI-Powered Virtual Screening: AI models are being used to screen vast chemical libraries to identify novel pyrazole-based compounds with desired biological activities. researchgate.netijcmas.com For instance, an AI-powered screening approach focusing on the TLR4 homodimerization surface led to the discovery of a potent pyrazolo[1,5-a]pyrimidine derivative. ijcmas.com

Predictive Modeling (QSAR): Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are creating statistically significant models to predict the inhibitory activities of new pyrazole analogues before synthesis. windows.net These models help in identifying key structural features required for biological activity. windows.net

Molecular Dynamics and Docking: Molecular docking simulations are used to predict the binding modes of pyrazolo[1,5-a]pyrimidine derivatives with target proteins like CDK2/TRKA and tubulin. nih.govnih.gov Subsequent molecular dynamics (MD) simulations, often run for extended periods (e.g., 100 ns), validate these interactions and provide deeper insights into the stability and dynamics of the ligand-protein complex. nih.govwindows.net

De Novo Design: Generative AI models can design entirely new drug-like compounds based on the pyrazolo[1,5-a]pyridine scaffold, exploring chemical space far more efficiently than traditional methods. researchgate.net

Table 2: Application of Computational and AI Tools in Pyrazolo-Pyridine Chemistry

Tool/Technique Application Example/Outcome
AI-Powered Screening (e.g., HelixDock) Identification of novel hits from large compound libraries. ijcmas.com Discovery of a pyrazolo[1,5-a]pyrimidine derivative targeting TLR4-TLR4∗ dimerization. ijcmas.com
3D-QSAR Pharmacophore Modeling Predicting biological activity and identifying essential structural features. windows.net Development of a validated model (R²=0.96) for TRAP1 kinase inhibitors. windows.net
Molecular Docking Predicting binding orientation and affinity of a ligand to a protein target. researchgate.netnih.gov Elucidation of binding modes for pyrazolo[1,5-a]pyrimidine derivatives in CDK2/TRKA kinases. nih.gov
Molecular Dynamics (MD) Simulations Assessing the stability and interactions of ligand-protein complexes over time. nih.govwindows.net Validation of docking poses and binding affinity for novel anticancer agents targeting tubulin. nih.gov
Virtual Screening (ZINC Database) Screening existing databases for compounds with similar binding properties to potent ligands. windows.net Identification of new potential TRAP1 inhibitors from the ZINC database. windows.net

Expansion of Targeted Biological Systems and Deepened Mechanistic Understanding

While pyrazolo[1,5-a]pyridines and their isosteres are known for a range of biological activities, future research will focus on identifying more selective targets and elucidating their precise mechanisms of action.

Novel Protein Targets: Research has moved beyond broad-spectrum kinase inhibition to highly specific targets. Recent studies have identified pyrazolo[1,5-a]pyridine and related scaffolds as inhibitors of PI3Kδ, CDK2/TRKA, and as modulators of targets like TLR4 and metabotropic glutamate (B1630785) receptor 5 (mGluR5). ijcmas.comnih.govbohrium.comrsc.org

Mechanism of Action: Deeper mechanistic studies are revealing novel modes of action. For example, certain pyrazolo[3,4-b]pyridin-6-one derivatives were found to inhibit microtubule polymerization by binding to the colchicine (B1669291) site, leading to G2/M phase cell cycle arrest and apoptosis. nih.gov Other derivatives function as positive allosteric modulators (PAMs), which fine-tune receptor activity rather than simply blocking it, offering a more nuanced therapeutic approach. rsc.org

Targeting Protein-Protein Interactions (PPIs): A significant emerging area is the design of inhibitors for protein-protein interactions, which have traditionally been considered "undruggable." An AI-driven approach successfully identified a pyrazolo[1,5-a]pyrimidine that disrupts the dimerization of the TLR4 receptor, showcasing a new strategy for regulating inflammatory signaling. ijcmas.com

Table 3: Selected Biological Targets for Pyrazolo[1,5-a]pyridine and Related Scaffolds

Target Compound Class Therapeutic Area Key Finding
PI3Kδ Pyrazolo[1,5-a]pyrimidine Inflammation/Asthma Discovery of potent and selective inhibitors with low nanomolar IC50 values. bohrium.comrsc.org
p110α (PI3 Kinase) Pyrazolo[1,5-a]pyridine Oncology Development of analogues with improved aqueous solubility and cellular activity.
CDK2/TRKA Kinases Pyrazolo[1,5-a]pyrimidine Oncology Design of dual inhibitors with potent anticancer activity against diverse cell lines. nih.gov
TLR4 Pyrazolo[1,5-a]pyrimidine Inflammatory Diseases Identification of a first-in-class inhibitor of TLR4-TLR4∗ homodimerization. ijcmas.com
mGluR5 1H-Pyrazolo[3,4-b]pyridine Neurological Disorders Development of positive allosteric modulators (PAMs) without inherent agonist activity. rsc.org
Tubulin Pyrazolo[3,4-b]pyridin-6-one Oncology Inhibition of microtubule polymerization via binding to the colchicine site. nih.gov

Integration with Materials Science for Novel Functional Entities

The rigid, planar, and electron-rich nature of the pyrazolo[1,5-a]pyridine core makes it an attractive building block for functional materials. This is a rapidly emerging research avenue with significant potential.

Fluorophores and Molecular Probes: The pyrazolo[1,5-a]pyridine scaffold has been identified as a novel fluorescent core. nih.gov Derivatives have been developed as pH probes for detecting extremely acidic conditions and as solvatochromic probes for visualizing lipid droplets in living cells. rsc.org The tunable photophysical properties, which can be modified by introducing electron-donating or electron-withdrawing groups, make them highly versatile for creating sensors and imaging agents. rsc.org

Organic Dyes: Fused pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and applied as disperse dyes for polyester (B1180765) fibers, showing good fastness properties. nih.gov Research into bifunctional reactive dyes based on this scaffold is expanding their application to natural fibers like cotton and wool. ijcmas.com

Organometallic Complexes: The scaffold serves as an effective ligand for creating organometallic complexes. Neutral rhenium(I) complexes incorporating pyrazolo[1,5-a]pyrimidine ligands have been synthesized and shown to interact with DNA, suggesting potential applications in both therapeutics and materials science. scite.ai

Q & A

What are the foundational synthetic strategies for Pyrazolo[1,5-a]pyridin-4-ylboronic acid derivatives?

Level: Basic
Answer: The core pyrazolo[1,5-a]pyridine structure is typically synthesized via cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or α,β-unsaturated aldehydes. Boronic acid introduction at position 4 often involves halogenation (e.g., bromination) followed by Miyaura borylation using bis(pinacolato)diboron under palladium catalysis. For example, palladium-catalyzed decarboxylative coupling has been employed for regioselective functionalization of related pyrazolo[1,5-a]pyridine scaffolds .

How can researchers confirm the structural integrity of this compound derivatives?

Level: Basic
Answer: Essential techniques include:

  • 1H/13C NMR : To verify substituent positions and aromatic proton environments.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight confirmation (e.g., deviations <0.001 amu as in ).
  • Elemental Analysis : To assess purity by comparing calculated vs. observed C/H/N percentages.
    Koidan et al. (2024) successfully characterized pyrazolo[1,5-a]pyrazine derivatives using these methods .

What catalytic systems enhance regioselective functionalization at position 4 of pyrazolo[1,5-a]pyridine?

Level: Advanced
Answer: Palladium catalysts with bulky ligands (e.g., XPhos) improve regioselectivity during cross-coupling reactions. Directed ortho-metalation strategies or temporary directing groups (e.g., silylformamidine in ) can position the boronic acid group at position 4. Optimized reaction conditions (temperature, solvent polarity) are critical to minimize competing pathways .

How should researchers address contradictory NMR data in synthesized derivatives?

Level: Advanced
Answer: Unexpected peaks may arise from:

  • Diastereomer formation : Analyze coupling constants and NOESY spectra.
  • Incomplete purification : Re-run column chromatography or recrystallize (e.g., hexane/ethyl acetate systems in ).
  • Alternative reaction pathways : Validate intermediates via LC-MS. highlights resolving elemental analysis discrepancies through repeated crystallization .

What storage conditions ensure this compound stability?

Level: Basic
Answer: Store under inert gas (N2/Ar) at –20°C in anhydrous solvents (e.g., THF or DMF). Avoid prolonged exposure to moisture, which hydrolyzes boronic acids. Related esters (e.g., methyl pyrazolo[1,5-a]pyridine-5-carboxylate) require similar precautions, as noted in .

How can this compound be utilized in drug discovery?

Level: Advanced
Answer: Its boronic acid group enables Suzuki-Miyaura cross-coupling to generate aryl/heteroaryl hybrids for bioactive screening. For example, pyrazolo[1,5-a]pyrimidines have been explored as kinase inhibitors (e.g., CHK1) and PDE4 modulators. Structural diversification at position 4 enhances binding affinity and selectivity .

What methods optimize reaction yields in boronic acid synthesis?

Level: Advanced
Answer: Key factors include:

  • Catalyst activation : Use freshly prepared Pd(PPh3)4 or PdCl2(dppf).
  • Moisture control : Employ Schlenk-line techniques for air-sensitive steps.
  • Borylation conditions : Adjust stoichiometry of bis(pinacolato)diboron and base (e.g., KOAc). ’s novel catalyst for pyrazolo[1,5-a]pyrimidines suggests analogous optimization .

How can the FINER criteria guide research on this compound’s bioactivity?

Level: Advanced
Answer: Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) principles:

  • Feasibility : Scale synthetic protocols to milligram quantities.
  • Novelty : Explore understudied targets (e.g., antifungals or anti-inflammatory agents).
  • Relevance : Align with unmet medical needs (e.g., drug-resistant infections). emphasizes rigorous question design to avoid peer-review pitfalls .

What purification techniques resolve impurities in boronic acid derivatives?

Level: Basic
Answer: Use silica gel chromatography with gradient elution (e.g., 5–30% EtOAc in hexane). For polar impurities, reverse-phase HPLC (C18 column, MeCN/H2O) is effective. ’s impurity detection methods (e.g., LC-MS) ensure product integrity .

How do reaction conditions influence regioselectivity in pyrazolo[1,5-a]pyridine functionalization?

Level: Advanced
Answer: Solvent polarity (e.g., DMF vs. toluene), temperature, and directing groups (e.g., nitro or ester substituents) dictate regioselectivity. For example, achieved position 7 functionalization in pyrazolo[1,5-a]pyrazines using silylformamidine, suggesting analogous strategies for position 4 .

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